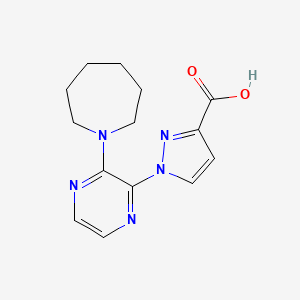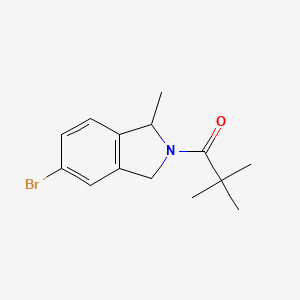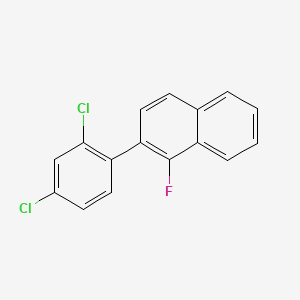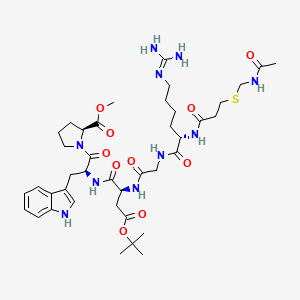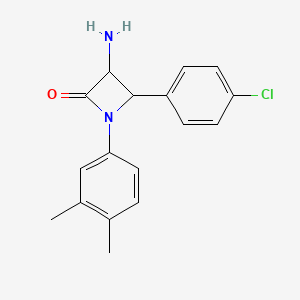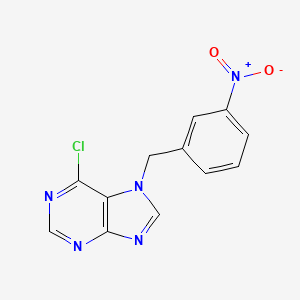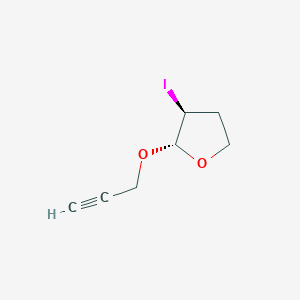![molecular formula C18H10O4 B11837101 4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)
4H,4'H-[2,2'-Bichromene]-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,4’H-[2,2’-Bichromene]-4,4’-dione typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs₂CO₃). This reaction proceeds with high yields and diastereoselectivity . Another method involves the use of microwave-assisted one-pot synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of 4H,4’H-[2,2’-Bichromene]-4,4’-dione may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of recyclable catalysts and solvent-free conditions can also enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H,4’H-[2,2’-Bichromene]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H,4’H-[2,2’-Bichromene]-4,4’-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H,4’H-[2,2’-Bichromene]-4,4’-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2H-Chromene: Another class of chromenes with similar biological activities but different structural features.
4H-Chromene Derivatives: These include various substituted chromenes that exhibit unique properties and activities.
Uniqueness: 4H,4’H-[2,2’-Bichromene]-4,4’-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other chromenes .
Properties
Molecular Formula |
C18H10O4 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-oxochromen-2-yl)chromen-4-one |
InChI |
InChI=1S/C18H10O4/c19-13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20)12-6-2-4-8-16(12)22-18/h1-10H |
InChI Key |
LRNUARLNRGDAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


